2,6-Dibromonicotinamide

説明

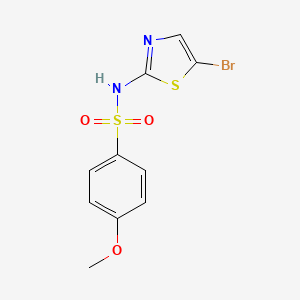

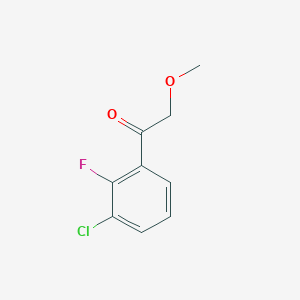

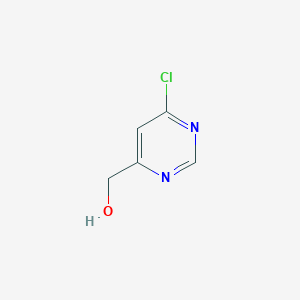

2,6-Dibromonicotinamide, also known as 2,6-dibromo-3-pyridinecarboxamide, is a chemical compound belonging to the class of organic compounds known as pyridinecarboxamides. It is a white crystalline solid with a molecular weight of 221.02 g/mol and a melting point of 125-127 °C. It is a derivative of nicotinamide and is an important reagent in organic synthesis. It is used in the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and dyes.

科学的研究の応用

Analysis of Global Trends in Herbicide Toxicity Studies

This review highlights the rapid advancement in research on the toxicology and mutagenicity of the herbicide 2,4-D, showcasing the methodological evolution and the global contribution to understanding its impact. It suggests a framework that could be pertinent to studying 2,6-Dibromonicotinamide in environmental contexts (Zuanazzi et al., 2020).

Safety of High-Dose Nicotinamide

The review on the safety of high-dose nicotinamide over forty years for various therapeutic applications provides insights into the regulatory classification, safety evaluation, and therapeutic index of nicotinamide. Such a detailed safety profile can be crucial when considering the biomedical applications of structurally related compounds like this compound (Knip et al., 2000).

Retinal and Ocular Toxicity in Drug Applications

This review discusses the importance of animal models and toxicity assays in retinal research, highlighting the methodologies for evaluating the safety and efficacy of pharmacotherapies for retinal diseases. It underscores the significance of choosing appropriate models and assays, which could be relevant when assessing the ocular impact of new compounds like this compound (Penha et al., 2010).

Link Between Type 2 Diabetes and Alzheimer’s Disease

This comprehensive review explores the epidemiological evidence linking type 2 diabetes mellitus to Alzheimer’s disease, focusing on insulin resistance and deficiency. The mechanisms discussed could provide a foundational understanding for researching the potential effects of this compound on metabolic and neurological disorders (Li et al., 2015).

作用機序

Target of Action

2,6-Dibromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide is an essential component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in numerous enzymatic reactions . Therefore, it can be inferred that this compound may interact with the same or similar targets as nicotinamide.

Mode of Action

Nicotinamide acts as a precursor to NAD+, a coenzyme involved in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression

Biochemical Pathways

Nicotinamide is involved in the synthesis of NAD+, which is a key player in cellular energy metabolism, DNA repair, and regulation of transcription processes . Therefore, this compound might also influence these pathways.

Pharmacokinetics

Pharmacokinetic properties are crucial in determining a drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Nicotinamide, as a precursor to NAD+, plays a crucial role in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression . Therefore, this compound might also contribute to these processes.

Action Environment

The action environment of this compound refers to how environmental factors influence its action, efficacy, and stability. This compound is a light beige powder that is slightly soluble in water and organic solvents such as ethanol, acetone, and chloroform. Therefore, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.

生化学分析

Molecular Mechanism

The molecular mechanism of 2,6-Dibromonicotinamide is not fully understood. It is known that it is a derivative of nicotinic acid, which is involved in the synthesis of NAD+. NAD+ is a crucial coenzyme in various biological processes, including metabolism, aging, cell death, DNA repair, and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that compounds based on the 2,6-dibromo-3,4,5-trialkoxybenzoate end group lead to materials forming bicontinuous cubic liquid crystalline phases with helical network structures over wide temperature ranges .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of NAD+. NAD+ is synthesized predominantly through NMN, to replenish the consumption by NADase participating in physiological processes including DNA repair, metabolism, and cell death .

特性

IUPAC Name |

2,6-dibromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEIBCGSMFYTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856955 | |

| Record name | 2,6-Dibromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379303-54-4 | |

| Record name | 2,6-Dibromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)

![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)

![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)